Methyl 2-(azetidin-3-yl)propanoate

Description

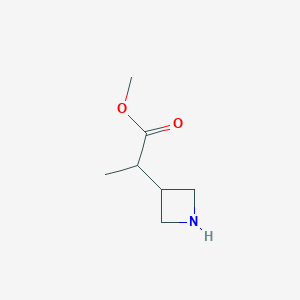

Methyl 2-(azetidin-3-yl)propanoate is a methyl ester derivative featuring a propanoate backbone substituted at the second carbon with an azetidine ring (a four-membered saturated nitrogen-containing heterocycle). Azetidine’s high ring strain and basicity (due to the secondary amine) may influence its chemical behavior compared to larger heterocycles like pyrrole or pyridine. Such compounds are often explored in medicinal chemistry as intermediates or bioactive molecules, given their ability to modulate solubility, stability, and target interactions .

Properties

IUPAC Name |

methyl 2-(azetidin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(7(9)10-2)6-3-8-4-6/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHDJZSMKHBBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)propanoate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(azetidin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yl)propanoate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Comparisons

Heterocycle Size and Reactivity

- Pyrrole/Indole (5-membered) : Aromaticity and conjugation in pyrrole derivatives (e.g., compound 1 from ) enhance stability. Indole-containing compounds (e.g., 3a in ) exhibit π-π stacking interactions, relevant in protein binding .

- Isoindolin (6-membered) : Compound 33h () demonstrates how fused rings improve planar rigidity, affecting solubility and metabolic stability .

Functional Group Impact

Research Findings and Implications

- Synthetic Flexibility: Pd-catalyzed C–H activation () offers regioselectivity for arylations, while multicomponent reactions () enable rapid diversification of methyl propanoate scaffolds.

- Activity-Structure Relationships : Smaller heterocycles (e.g., azetidine) may improve bioavailability due to reduced steric hindrance, while bulkier groups (e.g., diphenylethyl in MD02) enhance target affinity .

- Safety Considerations : Pyrazole-containing analogs () require stringent safety protocols (e.g., P264+P280), highlighting the importance of substituent-dependent toxicity profiling .

Biological Activity

Methyl 2-(azetidin-3-yl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring, which is known for its unique structural properties that can influence biological interactions. The presence of the ester functional group contributes to its reactivity and solubility, making it a useful scaffold in drug design.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with azetidine rings can possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits growth of cancer cell lines | |

| Enzyme Inhibition | Potential to inhibit specific enzymes |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may also interact with various receptors, modulating signaling pathways involved in cellular responses.

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in several contexts:

- In Vitro Studies : A study demonstrated that derivatives of azetidine compounds showed increased efficacy in inhibiting specific cancer cell lines compared to their non-cyclic counterparts. The azetidine's unique structure contributed to improved binding affinity to target proteins .

- Pharmacokinetics : Research indicated that modifications to the azetidine structure can enhance metabolic stability and bioavailability, which are crucial for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Biological Activity | Structural Feature |

|---|---|---|

| Methyl 3-(azetidin-1-yl)propanoate | Antimicrobial and anticancer | Different substitution pattern |

| Ethyl 3-(azetidin-1-yl)acetate | Moderate antimicrobial | Varying ester group |

| Methyl 2-(azetidin-1-yl)acetate | Limited activity | Altered ring structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.